molecular formula C15H13N7O2S2 B2447298 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034466-30-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2447298
CAS No.: 2034466-30-1
M. Wt: 387.44
InChI Key: UHFUIKPXRJOQCU-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H13N7O2S2 and its molecular weight is 387.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

BAY-876 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . This results in a decrease in cellular glucose levels, which can affect various cellular processes that rely on glucose for energy .

Biochemical Pathways

By inhibiting GLUT1, BAY-876 affects the glucose metabolism pathway . This pathway is crucial for providing energy to cells. When GLUT1 is inhibited, glucose cannot be transported into cells, leading to a decrease in intracellular glucose. This can lead to a reduction in the production of ATP, the main energy currency of cells, and affect other downstream processes that rely on glucose .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of GLUT1 by BAY-876 leads to a decrease in cellular glucose levels . This can have various effects at the molecular and cellular levels, including a reduction in energy production and potentially affecting cell growth and proliferation. The specific effects would likely depend on the cell type and the metabolic context.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2S2/c1-22-9-10(7-18-22)14-12(16-5-6-17-14)8-19-26(23,24)13-4-2-3-11-15(13)21-25-20-11/h2-7,9,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFUIKPXRJOQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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